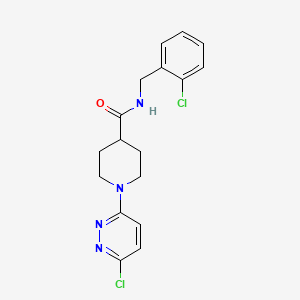

![molecular formula C22H24ClN5OS3 B12165433 2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(Z)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12165433.png)

2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(Z)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C22H24ClN5OS3 Loratadine . It is a second-generation antihistamine used to treat allergies. Loratadine is known for its effectiveness in alleviating symptoms of allergic rhinitis and urticaria without causing significant drowsiness, a common side effect of first-generation antihistamines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Loratadine can be synthesized through a multi-step process. One common method involves the reaction of 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester with N-methylpiperidine in the presence of a base . The reaction is typically carried out in an organic solvent such as toluene, followed by purification steps including recrystallization.

Industrial Production Methods

Industrial production of Loratadine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Loratadine undergoes several types of chemical reactions, including:

Oxidation: Loratadine can be oxidized to form its active metabolite, .

Reduction: Reduction reactions are less common but can be used to modify the compound for specific research purposes.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include and .

Reducing Agents: and are typical reducing agents.

Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include Desloratadine (oxidation product) and various halogenated or alkylated derivatives (substitution products) .

Scientific Research Applications

Loratadine has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of antihistamine synthesis and reaction mechanisms.

Biology: Investigated for its effects on histamine receptors and its role in allergic response pathways.

Medicine: Extensively studied for its efficacy and safety in treating allergic conditions. It is also researched for potential off-label uses.

Mechanism of Action

Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors . This inhibition prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and vasodilation. The compound does not significantly cross the blood-brain barrier, which minimizes central nervous system side effects like drowsiness .

Comparison with Similar Compounds

Similar Compounds

Cetirizine: Another second-generation antihistamine with similar uses but a higher tendency to cause drowsiness.

Fexofenadine: Known for its minimal sedative effects and is often compared with Loratadine in clinical studies.

Desloratadine: The active metabolite of Loratadine, offering similar benefits with potentially enhanced efficacy.

Uniqueness

Loratadine stands out due to its balance of efficacy and minimal sedative effects. Unlike Cetirizine, it is less likely to cause drowsiness, making it a preferred choice for individuals who need to avoid sedation. Compared to Fexofenadine, Loratadine has a longer duration of action, providing relief for up to 24 hours with a single dose .

Properties

Molecular Formula |

C22H24ClN5OS3 |

|---|---|

Molecular Weight |

506.1 g/mol |

IUPAC Name |

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]acetamide |

InChI |

InChI=1S/C22H24ClN5OS3/c1-3-28(4-2)18-11-9-16(10-12-18)13-24-25-20(29)15-31-22-27-26-21(32-22)30-14-17-7-5-6-8-19(17)23/h5-13H,3-4,14-15H2,1-2H3,(H,25,29)/b24-13- |

InChI Key |

SINUCFOKCRQZAW-CFRMEGHHSA-N |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B12165350.png)

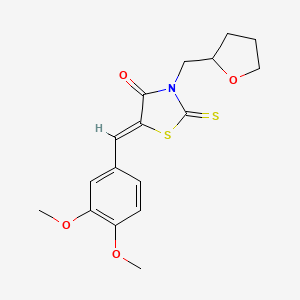

![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B12165351.png)

![(2-{(E)-[2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12165359.png)

![(2E)-6-benzyl-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12165365.png)

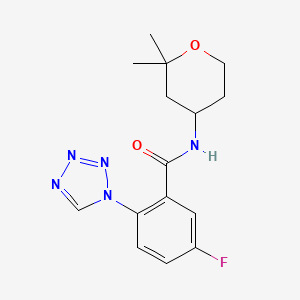

![3-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12165388.png)

![Tert-butyl [2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12165391.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B12165401.png)

![N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide](/img/structure/B12165423.png)

![7,7-Dimethyl-1-{[(2-naphthylamino)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12165425.png)

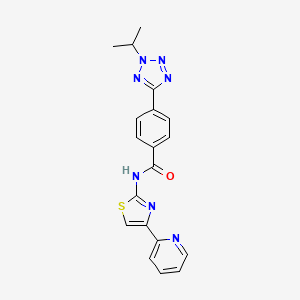

![(4E)-4-{[(2,5-dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12165446.png)